![molecular formula C25H29BrN4O3S B2807979 6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422288-44-6](/img/structure/B2807979.png)
6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromine atom, a piperazine ring, a ketone group, a sulfanylidene group, and a tetrahydroquinazolinone ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures, including a piperazine ring and a tetrahydroquinazolinone ring. These rings, along with the various functional groups, would likely result in a highly polar molecule with multiple potential sites for intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the bromine atom could be replaced in a substitution reaction, and the ketone group could undergo reactions with nucleophiles . The piperazine ring is also known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of its intermolecular interactions .Scientific Research Applications
- Piperazine derivatives often exhibit antibacterial properties. Researchers have investigated the antibacterial potential of this compound against various bacterial strains. Further studies could explore its mechanism of action and potential clinical applications .
- Although the specific compound you mentioned hasn’t been directly studied for antifungal activity, related piperazine derivatives have been evaluated. Investigating its effects against fungal pathogens could be an interesting avenue .
- Some piperazine-containing compounds are known to interact with serotonin receptors. Researchers have designed similar derivatives to study their affinity for serotonin 5-HT1A and 5-HT2A receptors. Investigating this compound’s binding affinity could provide insights into its potential neurological effects .
- Piperazine derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. Exploring this compound’s effects on relevant cellular models could be valuable .
Antibacterial Activity
Antifungal Properties
Serotonin Receptor Affinity
Neurodegenerative Diseases
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the (4-methoxyphenyl)piperazine moiety, have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter essential for cognitive functions .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as ache and bche) and inhibit their activity . This inhibition could lead to an increase in acetylcholine levels, which could potentially improve cognitive functions .
Biochemical Pathways
It is plausible that it impacts the cholinergic system, given the potential inhibition of ache and bche . This could lead to increased acetylcholine levels and enhanced neurotransmission .
Pharmacokinetics
Compounds with the piperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the potential inhibition of ache and bche, it could lead to increased acetylcholine levels, potentially improving cognitive functions .
properties
IUPAC Name |
6-bromo-3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O3S/c1-33-20-9-7-19(8-10-20)28-13-15-29(16-14-28)23(31)5-3-2-4-12-30-24(32)21-17-18(26)6-11-22(21)27-25(30)34/h6-11,17,21H,2-5,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNDLVCHCWQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2807898.png)
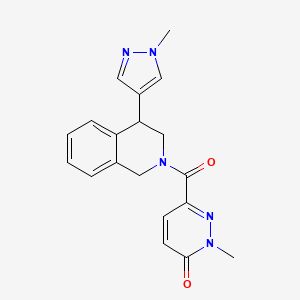
![N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2807901.png)
![Methyl 3-[(2-chloroacetyl)amino]-3-(3-methylphenyl)propanoate](/img/structure/B2807902.png)
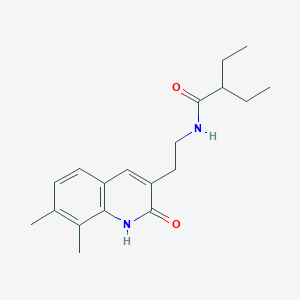
![2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide](/img/structure/B2807906.png)
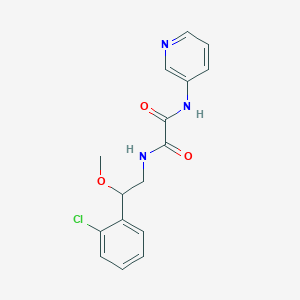
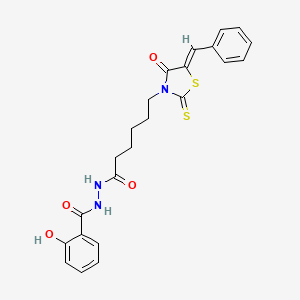
![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2807909.png)
![3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2807913.png)
![4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole](/img/structure/B2807915.png)

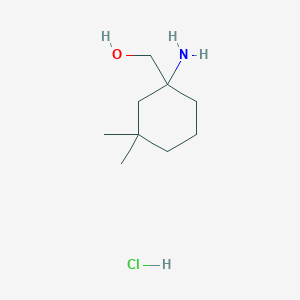
![2-[3-(Benzenesulfonyl)-4-[[3-(trifluoromethyl)phenyl]methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2807919.png)